Cas no 30293-81-3 (methyl (2R)-2-isocyanatopropanoate)

Methyl (2R)-2-isocyanatopropanoate is a chiral isocyanate ester widely utilized in organic synthesis and pharmaceutical applications. Its key advantage lies in its enantiomeric purity, enabling the stereoselective formation of ureas, carbamates, and other derivatives with high precision. The isocyanate functional group exhibits high reactivity with nucleophiles, facilitating efficient coupling reactions, while the methyl ester moiety enhances solubility in common organic solvents. This compound is particularly valuable in asymmetric synthesis and peptide modifications, where chirality retention is critical. Careful handling is required due to its moisture sensitivity and potential lachrymatory effects. Its stability under anhydrous conditions ensures reliable performance in controlled synthetic environments.
methyl (2R)-2-isocyanatopropanoate structure
30293-81-3 structure
Product Name:methyl (2R)-2-isocyanatopropanoate
CAS No:30293-81-3
MF:C5H7NO3
MW:129.113981485367
CID:915999
PubChem ID:7159635
Update Time:2025-10-28

methyl (2R)-2-isocyanatopropanoate Chemical and Physical Properties

Names and Identifiers

    • propionic acid, 2-isocyanato-, methyl ester, d- (8ci)
    • methyl 2-isocyanatopropanoate
    • methyl (2R)-2-isocyanatopropanoate
    • SCHEMBL8377028
    • 30293-81-3
    • EN300-1272459
    • (R)-METHYL 2-ISOCYANATOPROPANOATE
    • (R)-METHYL2-ISOCYANATOPROPANOATE
    • G30960
    • Inchi: 1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1
    • InChI Key: ZYILYULSVKLHKZ-SCSAIBSYSA-N
    • SMILES: O(C)C([C@@H](C)N=C=O)=O

Computed Properties

  • Exact Mass: 129.04261
  • Monoisotopic Mass: 129.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.7A^2
  • XLogP3: 1.5

Experimental Properties

  • PSA: 55.73

methyl (2R)-2-isocyanatopropanoate Pricemore >>

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Additional information on methyl (2R)-2-isocyanatopropanoate

Recent Advances in the Application of Methyl (2R)-2-Isocyanatopropanoate (CAS: 30293-81-3) in Chemical Biology and Pharmaceutical Research

Methyl (2R)-2-isocyanatopropanoate (CAS: 30293-81-3) is a chiral isocyanate derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including peptidomimetics, enzyme inhibitors, and prodrugs. Its unique reactivity profile, stemming from the isocyanate functional group, allows for efficient conjugation with nucleophiles such as amines and alcohols, making it a valuable tool for bioconjugation and drug discovery.

Recent studies have highlighted the utility of methyl (2R)-2-isocyanatopropanoate in the development of targeted therapeutics. For instance, researchers have employed this compound to synthesize covalent inhibitors of proteases and kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders. The chiral center at the 2-position of the propanoate moiety provides stereochemical control, enabling the design of enantiomerically pure compounds with enhanced biological activity and reduced off-target effects.

One notable application of methyl (2R)-2-isocyanatopropanoate is in the field of antibody-drug conjugates (ADCs). The isocyanate group facilitates the site-specific modification of antibodies, allowing for the attachment of cytotoxic payloads with high efficiency and selectivity. This approach has been demonstrated to improve the therapeutic index of ADCs by minimizing nonspecific toxicity and maximizing tumor-targeted delivery. Recent preclinical studies have shown promising results, with several ADC candidates entering early-stage clinical trials.

In addition to its role in drug development, methyl (2R)-2-isocyanatopropanoate has been utilized in chemical biology to probe protein function and interactions. By incorporating this compound into activity-based probes (ABPs), researchers can label and track the activity of specific enzymes in complex biological systems. This technique has been particularly valuable in studying the mechanisms of drug resistance and identifying novel therapeutic targets.

Despite its advantages, the handling of methyl (2R)-2-isocyanatopropanoate requires careful consideration due to the reactivity and potential toxicity of isocyanate groups. Recent advancements in synthetic methodologies have addressed these challenges by developing safer and more efficient protocols for its use. For example, the in situ generation of isocyanates from stable precursors has been explored to minimize exposure risks while maintaining high reaction yields.

Looking ahead, the continued exploration of methyl (2R)-2-isocyanatopropanoate is expected to yield new insights and applications in chemical biology and drug discovery. Ongoing research is focused on expanding its utility in the design of next-generation therapeutics, including covalent drugs and targeted delivery systems. Furthermore, the integration of this compound with emerging technologies, such as machine learning and high-throughput screening, holds promise for accelerating the discovery of novel bioactive molecules.

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